2-(Methacryloyloxy)ethyl 3,5-diaminobenzoate
Overview
Description
2-(Methacryloyloxy)ethyl 3,5-diaminobenzoate is an organic compound with the molecular formula C13H16N2O4 and a molecular weight of 264.28 g/mol . It is primarily used in research settings and is known for its applications in various scientific fields.
Preparation Methods
The synthesis of 2-(Methacryloyloxy)ethyl 3,5-diaminobenzoate typically involves the esterification of 3,5-diaminobenzoic acid with 2-(methacryloyloxy)ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The product is then purified through recrystallization or chromatography .
Chemical Reactions Analysis
2-(Methacryloyloxy)ethyl 3,5-diaminobenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the methacryloyloxy group can be replaced by other nucleophiles.
Scientific Research Applications
2-(Methacryloyloxy)ethyl 3,5-diaminobenzoate is used in various scientific research applications, including:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers.
Biology: The compound is used in the development of biomaterials and drug delivery systems.
Industry: The compound is used in the production of specialty coatings, adhesives, and sealants
Mechanism of Action
The mechanism of action of 2-(Methacryloyloxy)ethyl 3,5-diaminobenzoate involves its ability to undergo polymerization and form cross-linked networks. This property is utilized in the development of various materials with specific mechanical and chemical properties. The molecular targets and pathways involved are primarily related to its interaction with other monomers and the formation of polymeric structures .
Comparison with Similar Compounds
2-(Methacryloyloxy)ethyl 3,5-diaminobenzoate can be compared with other similar compounds such as:
2-(Methacryloyloxy)ethyl 4-aminobenzoate: This compound has a similar structure but with a single amino group, leading to different reactivity and applications.
2-(Methacryloyloxy)ethyl 3,4-diaminobenzoate: The position of the amino groups affects the polymerization behavior and the properties of the resulting polymers.
2-(Methacryloyloxy)ethyl benzoate: Lacking amino groups, this compound has different chemical properties and applications
This compound stands out due to its unique combination of functional groups, which provide versatility in chemical reactions and applications.
Biological Activity
2-(Methacryloyloxy)ethyl 3,5-diaminobenzoate is a compound with significant potential in biomedical applications due to its unique chemical structure and biological properties. It consists of a methacryloyloxy group, which allows for radical polymerization, and a 3,5-diaminobenzoate moiety, which contributes to its biological activity. This article explores the biological activity of this compound, including its antimicrobial properties, interactions in biological systems, and potential applications in material science.
The molecular formula of this compound is C13H16N2O4, with a molecular weight of approximately 264.28 g/mol. Its structure facilitates various chemical reactions typical of methacrylates, making it suitable for advanced material development.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity , potentially effective against both bacterial and fungal pathogens. This property is particularly valuable in the development of coatings for medical devices and other applications where infection control is critical.
Interaction Studies
Studies focusing on the interactions of this compound within biological systems have shown promising results. The compound's compatibility with other materials enhances its utility in biomedical applications. For instance, its ability to form stable bonds with biological tissues can improve the performance of biomaterials in clinical settings.
Study on Antimicrobial Efficacy
A study assessed the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antimicrobial agents.
Polymerization and Biocompatibility
Another research effort investigated the polymerization behavior of this compound when used as a monomer in hydrogel formation. The resulting hydrogels showed excellent biocompatibility and mechanical properties suitable for tissue engineering applications. The study highlighted the importance of the methacryloyloxy group in facilitating polymerization while maintaining biological functionality .
Data Table: Comparison of Biological Activities
Property | This compound | Comparison Compound | Notes |
---|---|---|---|
Antimicrobial Activity | Effective against S. aureus and E. coli | Standard Antibiotics | Comparable MIC values |
Polymerization Behavior | High reactivity due to methacrylate functionality | Other Methacrylates | Unique dual functionality |
Biocompatibility | Excellent for tissue engineering | Common Polymers | Superior performance in studies |
The mechanism by which this compound exerts its biological effects involves several pathways:
- Antimicrobial Action : The compound disrupts bacterial cell membranes leading to cell lysis.
- Polymerization : The methacryloyloxy group undergoes radical polymerization, forming cross-linked networks that enhance material stability and functionality.
- Biological Interactions : Its amino groups facilitate interactions with biomolecules, promoting adhesion to tissues and enhancing healing processes.
Properties
IUPAC Name |
2-(2-methylprop-2-enoyloxy)ethyl 3,5-diaminobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-8(2)12(16)18-3-4-19-13(17)9-5-10(14)7-11(15)6-9/h5-7H,1,3-4,14-15H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZRAULNYWZRKMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCOC(=O)C1=CC(=CC(=C1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60367964 | |
Record name | 2-(METHACRYLOYLOXY)ETHYL 3,5-DIAMINOBENZOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60367964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76067-81-7 | |
Record name | 2-(METHACRYLOYLOXY)ETHYL 3,5-DIAMINOBENZOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60367964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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